Isopropyl methylphosphonate
Overview
Description
Isopropyl methylphosphonate is an organophosphorus compound with the molecular formula C4H11O3P. It is a derivative of phosphonic acid, where one of the hydrogen atoms is replaced by an isopropyl group and another by a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Isopropyl methylphosphonate primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the muscles and glands.
Mode of Action
This compound acts as a reactivator for AChE that has been inhibited by organophosphate nerve agents (OPNAs) . It binds to the inhibited AChE and restores its activity, thereby reversing the effects of the nerve agents.
Biochemical Pathways
The degradation of this compound by microbes involves several enzymes, including C–P lyase complex, phosphonatase, phosphonoacetate hydrolase, and phosphonopyruvate hydrolase . These enzymes cleave the carbon-phosphorus (C–P) bond in this compound, leading to its breakdown . The degradation of this compound provides a source of phosphorus for microbes, especially in environments where the availability of phosphate is limited .
Pharmacokinetics
This compound is rapidly absorbed after oral administration . It is metabolized to a single metabolite, which is rapidly excreted, primarily in the urine (90%) . Fecal radioactivity, also identified as the metabolite, accounts for 1.7–3.1% of the administered dose .
Result of Action
The primary result of this compound’s action is the reactivation of AChE that has been inhibited by nerve agents . This restores the normal function of the nervous system, reversing the overstimulation of muscles and glands caused by the accumulation of acetylcholine.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its volatility is relatively low, based on a boiling point of 93 °C at 0.2 mmHg . This suggests that it is likely to remain in the environment for a longer period, potentially increasing its exposure risk. Furthermore, the presence of microbes capable of degrading this compound can influence its persistence in the environment .
Biochemical Analysis
Biochemical Properties
Isopropyl Methylphosphonate plays a role in biochemical reactions, particularly in the context of marine bacterioplankton . It interacts with various enzymes and proteins, influencing their function and contributing to biochemical processes .
Cellular Effects
The effects of this compound on cells are largely dependent on the specific cellular context. In marine bacterioplankton, it has been hypothesized to contribute significantly to the ocean’s methane supersaturation . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, potentially leading to changes in gene expression . It may also exert its effects through enzyme inhibition or activation .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl methylphosphonate can be synthesized through several methods. One common method involves the reaction of triisopropyl phosphite with methyl iodide. The reaction is exothermic and requires careful control of the addition rate to maintain a brisk boil. The mixture is then refluxed for an hour, followed by distillation to obtain the product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of bromotrimethylsilane (BTMS) for silyldealkylation of dialkyl methylphosphonates. This method is favored due to its convenience, high yields, and mild conditions .
Chemical Reactions Analysis
Types of Reactions: Isopropyl methylphosphonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction can occur under both acidic and basic conditions.
Oxidation: The compound can be oxidized using common oxidizing agents, although specific conditions and reagents may vary.
Substitution: Substitution reactions often involve the replacement of the isopropyl or methyl group with other functional groups, depending on the reagents used.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields phosphonic acids, while oxidation and substitution can produce a variety of derivatives.
Scientific Research Applications
Isopropyl methylphosphonate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Industry: It is used in the production of polymers, adhesives, and other materials due to its chemical stability and reactivity.
Comparison with Similar Compounds
- Diisopropyl methylphosphonate
- Ethyl methylphosphonate
- Diethyl methylphosphonate
- Methylphosphonic acid
Comparison: this compound is unique due to its specific isopropyl and methyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs. For example, the isopropyl group can influence the rate of hydrolysis and other reactions, making it more reactive under acidic conditions compared to its methyl ester counterpart .
Properties
IUPAC Name |
methyl(propan-2-yloxy)phosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O3P/c1-4(2)7-8(3,5)6/h4H,1-3H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZKGHQGPXBWSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024158 | |
Record name | Isopropyl methylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3024158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1832-54-8, 4546-11-6, 11086-88-7, 24975-09-5, 24975-04-0, 25040-35-1, 26272-48-0 | |
Record name | Isopropyl methylphosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1832-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl methylphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001832548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, methyl-, monopropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004546116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC289442 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289442 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | NSC289393 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | NSC289180 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | NSC289175 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC289137 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Isopropyl methylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3024158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOPROPYL METHYLPHOSPHONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30DEK38OFS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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